

# FPL 14294: A Technical Guide to a Potent CCK-8 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**FPL 14294** is a synthetic analog of the cholecystokinin octapeptide (CCK-8) designed for enhanced metabolic stability and potent bioactivity. As a non-selective agonist for both cholecystokinin-A (CCK-A) and cholecystokinin-B (CCK-B) receptors, **FPL 14294** has demonstrated significant potential in preclinical studies, particularly in the regulation of food intake. This technical guide provides a comprehensive overview of **FPL 14294**, focusing on its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. All quantitative data is presented in structured tables, and key biological processes are visualized through detailed diagrams.

## Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its biological effects are mediated through two G-protein coupled receptors: CCK-A (predominantly in the periphery) and CCK-B (widespread in the brain). The native peptide, CCK-8, has a short biological half-life, limiting its therapeutic potential. **FPL 14294**, a structurally modified CCK-8 analog, was developed to overcome this limitation while retaining high affinity and potency at CCK receptors. Notably, **FPL 14294** has shown potent anorectic effects, suggesting its potential as a therapeutic agent for appetite control.[1]



## Pharmacological Profile of FPL 14294

**FPL 14294** exhibits a pharmacological profile comparable to the endogenous ligand CCK-8. While specific quantitative data for **FPL 14294**'s binding affinity and functional potency are not extensively available in public literature, one key study describes it as having comparable affinity at both CCK-A and CCK-B receptors and similar potency to CCK-8 in contracting isolated gallbladder preparations.[1] For comparative purposes, the binding affinities and functional potencies of CCK-8 are provided below.

### **Data Presentation**

Table 1: Receptor Binding Affinities of CCK-8

| Receptor                  | Ligand                      | Ki (nM) | Assay<br>Conditions                 | Reference |
|---------------------------|-----------------------------|---------|-------------------------------------|-----------|
| CCK-A (human)             | CCK-8                       | 0.28    | Displacement of radiolabeled CCK-8s | [2]       |
| CCK-A (rat)               | CCK-8                       | 0.6 - 1 | Not specified                       | [3]       |
| CCK-B (human)             | CCK-8                       | 0.3 - 1 | Not specified                       | [3]       |
| CCK-B (guinea pig cortex) | Boc-Trp-Met-<br>Asp-Phe-NH2 | 42      | Displacement of [3H]pCCK8           |           |

Table 2: Functional Potency of CCK-8

| Assay                      | Agonist | EC50 (M)                                                 | Tissue/System                       | Reference |
|----------------------------|---------|----------------------------------------------------------|-------------------------------------|-----------|
| Gallbladder<br>Contraction | CCK-8   | 10-10 - 10-6<br>(concentration<br>range for<br>response) | Guinea Pig<br>Gallbladder<br>Strips |           |

Table 3: In Vivo Anorectic Activity of FPL 14294



| Compound  | Route of<br>Administrat<br>ion | Effective<br>Dose           | Species | Key Finding                                       | Reference |
|-----------|--------------------------------|-----------------------------|---------|---------------------------------------------------|-----------|
| FPL 14294 | Intranasal                     | 5 μg/kg                     | Rat     | Potent<br>anorectic<br>activity                   |           |
| ССК-8     | Intranasal                     | Inactive up to<br>500 μg/kg | Rat     | Significantly<br>less potent<br>than FPL<br>14294 | •         |

## **Signaling Pathways**

Activation of CCK-A and CCK-B receptors by agonists like **FPL 14294** initiates a cascade of intracellular signaling events. These pathways are critical to the physiological responses mediated by CCK, including gallbladder contraction, pancreatic enzyme secretion, and regulation of appetite.

## **CCK-A Receptor Signaling**

The CCK-A receptor primarily couples through the Gαq pathway, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).



Click to download full resolution via product page

Caption: CCK-A Receptor Signaling Pathway.



## **CCK-B Receptor Signaling**

Similar to the CCK-A receptor, the CCK-B receptor also primarily signals through the  $G\alpha q$  pathway, leading to the activation of PLC and subsequent increases in intracellular calcium and PKC activation.



Click to download full resolution via product page

Caption: CCK-B Receptor Signaling Pathway.

## **Experimental Protocols**

The following sections detail the general methodologies for key experiments used to characterize CCK receptor agonists like **FPL 14294**.

## **CCK Receptor Binding Assay**

This assay determines the affinity of a compound for the CCK-A and CCK-B receptors.





Click to download full resolution via product page

Caption: CCK Receptor Binding Assay Workflow.

#### Methodology:

- Membrane Preparation: Homogenize tissues or cells known to express CCK-A or CCK-B receptors (e.g., rat pancreas for CCK-A, guinea pig brain cortex for CCK-B) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
- Incubation: In a reaction tube, combine the prepared membranes, a radiolabeled CCK analog (e.g., [3H]CCK-8 or [125I]Bolton-Hunter labeled CCK-8), and varying concentrations



of the test compound (**FPL 14294**). Incubate at a controlled temperature for a specific duration to allow binding to reach equilibrium.

- Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

## **Isolated Gallbladder Contraction Assay**

This ex vivo assay measures the functional potency of a CCK agonist in inducing smooth muscle contraction.

#### Methodology:

- Tissue Preparation: Euthanize a guinea pig and dissect the gallbladder. Cut the gallbladder into longitudinal strips and suspend them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
- Tension Recording: Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer to record changes in muscle tension.
- Compound Administration: After an equilibration period, add cumulative concentrations of the test compound (FPL 14294) to the organ bath.
- Data Acquisition: Record the contractile response at each concentration until a maximal response is achieved.
- Data Analysis: Plot the contractile response against the agonist concentration to generate a
  dose-response curve. Calculate the EC50 (the concentration of the agonist that produces
  50% of the maximal response).



## In Vivo Anorectic Activity Study

This in vivo experiment evaluates the effect of a test compound on food intake in animal models.

#### Methodology:

- Animal Acclimation: House male rats individually and acclimate them to the experimental conditions and a specific feeding schedule (e.g., 21-hour food deprivation followed by 3 hours of access to food).
- Compound Administration: Administer the test compound (FPL 14294) or vehicle via the
  desired route (e.g., intraperitoneal, intranasal) at various doses prior to the presentation of
  food.
- Food Intake Measurement: Measure the amount of food consumed by each rat over a set period (e.g., 3 hours).
- Data Analysis: Compare the food intake of the compound-treated groups to the vehicle-treated control group. Determine the effective dose (ED) that causes a significant reduction in food intake. The anorectic activity can be further characterized by determining the ED50, the dose that reduces food intake by 50%. The specificity of the anorectic effect can be confirmed by pre-treatment with selective CCK-A (e.g., MK-329) or CCK-B (e.g., L-365,260) antagonists.

## Conclusion

**FPL 14294** is a potent, metabolically stable CCK-8 receptor agonist with significant anorectic properties mediated through the CCK-A receptor. While detailed quantitative pharmacological data remains limited in publicly accessible literature, its characterization as being comparable to CCK-8 provides a strong basis for its further investigation. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of **FPL 14294** and other CCK receptor modulators. Further studies to precisely quantify its binding and functional parameters are warranted to fully elucidate its pharmacological profile and advance its potential clinical applications.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. FPL 14294: a novel CCK-8 agonist with potent intranasal anorectic activity in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCK-8 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Structural basis of cholecystokinin receptor binding and regulation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FPL 14294: A Technical Guide to a Potent CCK-8 Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673591#fpl-14294-as-a-cck-8-receptor-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com